molecular formula C7H7ClO2S B13637680 3-(3-Chlorothiophen-2-yl)propanoicacid

3-(3-Chlorothiophen-2-yl)propanoicacid

Cat. No.: B13637680
M. Wt: 190.65 g/mol
InChI Key: MHCBWABUTFPNJH-UHFFFAOYSA-N
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Description

3-(3-Chlorothiophen-2-yl)propanoic acid is an organic compound with the molecular formula C7H7ClO2S. It belongs to the class of thiophene carboxylic acids and is characterized by the presence of a chlorothiophene ring attached to a propanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorothiophen-2-yl)propanoic acid typically involves the chlorination of thiophene followed by a series of reactions to introduce the propanoic acid group. One common method includes:

    Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 3-chlorothiophene.

    Friedel-Crafts Acylation: The 3-chlorothiophene undergoes Friedel-Crafts acylation with propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield 3-(3-Chlorothiophen-2-yl)propanoic acid.

Industrial Production Methods

Industrial production of 3-(3-Chlorothiophen-2-yl)propanoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated position, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amino or thiol derivatives

Scientific Research Applications

3-(3-Chlorothiophen-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorothiophen-2-yl)propanoic acid
  • 3-(5-Chlorothiophen-2-yl)propanoic acid
  • 3-(2-Chlorothiophen-3-yl)propanoic acid

Uniqueness

3-(3-Chlorothiophen-2-yl)propanoic acid is unique due to its specific chlorination pattern and the position of the propanoic acid group. This structural uniqueness can result in different chemical reactivity and biological activity compared to its isomers and other similar compounds.

Properties

Molecular Formula

C7H7ClO2S

Molecular Weight

190.65 g/mol

IUPAC Name

3-(3-chlorothiophen-2-yl)propanoic acid

InChI

InChI=1S/C7H7ClO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10)

InChI Key

MHCBWABUTFPNJH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Cl)CCC(=O)O

Origin of Product

United States

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